Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate
Overview
Description
Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the CAS Number: 936329-96-3. It has a molecular weight of 241.11 . The IUPAC name for this compound is potassium { [benzyl (methyl)amino]methyl} (trifluoro)borate (1-) and its InChI Code is 1S/C9H12BF3N.K/c1-14 (8-10 (11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H13BF3K2N .Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoroborate salts are notably used in Suzuki-Miyaura cross-coupling reactions, demonstrating their value in creating biaryl systems and functionalized methylene-linked biaryl systems. Their increased stability compared to other boron coupling partners enhances their utility in these reactions, allowing for good yields and high functional group tolerance (Molander & Elia, 2006). Additionally, potassium trifluoroborate compounds are utilized in reactions with organic chlorides in aqueous media, catalyzed by palladium complexes, which further broadens their application in the synthesis of allylbenzenes and diarylmethanes under phosphine-free conditions (Alacid & Nájera, 2008).
Mannich Reactions
The utility of potassium alkynyltrifluoroborates in Mannich reactions has been documented, where they react with amines and salicylaldehydes in the presence of benzoic acid to generate highly functionalized amines. This highlights the versatility of potassium trifluoroborate compounds in facilitating the synthesis of complex amine structures (Kabalka, Venkataiah, & Dong, 2004).
Wittig Reactions
Potassium trifluoroborato phosphonium ylides, derived from benzyl chlorides, have been shown to undergo Wittig reactions, providing a pathway to unsaturated organotrifluoroborates. This demonstrates the role of potassium trifluoroborate compounds in the formation of carbon-carbon double bonds, contributing to the synthesis of diverse organic molecules (Molander, Ham, & Canturk, 2007).
Hydrolysis and Suzuki-Miyaura Cross-Coupling
The hydrolysis of potassium organotrifluoroborates to boronic acids and their application in Suzuki-Miyaura coupling has been studied, revealing the "slow release" strategy as a means to minimize side reactions by ensuring that boronic acid does not substantially accumulate. This insight into the hydrolysis mechanism underscores the importance of potassium trifluoroborate compounds in fine-tuning reaction conditions for optimal cross-coupling outcomes (Lennox & Lloyd‐Jones, 2012).
Safety and Hazards
Properties
IUPAC Name |
potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWTOAGEFYNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635749 | |
Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936329-96-3 | |
Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 936329-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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